Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic groups - a piperazinyl and a piperidine ring. It demonstrates potent antagonism of CXCR3, a chemokine receptor involved in inflammatory responses. []
Relevance: While VUF11211 belongs to the piperazinyl-piperidine class and exhibits a different core structure, it shares structural similarities with N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. Both compounds possess a piperazine ring substituted with an acetamide moiety. Additionally, both feature a benzyl group with a halogen or halogen-substituted alkyl group in the para position (chlorine in VUF11211 and trifluoromethyl in the target compound). This suggests potential exploration of similar structure-activity relationships in both chemical series. []
Compound Description: NBI-74330, an 8-azaquinazolinone derivative, acts as a high-affinity antagonist of the CXCR3 receptor. Unlike VUF11211, this compound lacks basic groups and exhibits a distinct rigid structure. It demonstrates potent inhibition of CXCR3-mediated responses, including ligand binding and cellular chemotaxis. [, ]
Relevance: Although NBI-74330 belongs to the 8-azaquinazolinone class and has a different core structure compared to N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, they share a critical structural similarity: a [3-(trifluoromethyl)phenyl]acetamide moiety. This common fragment suggests the potential influence of this specific structural feature on their respective biological activities, albeit through potentially different mechanisms. [, , , ]
Compound Description: RAMX3 is the first tritium-labeled allosteric modulator developed for the human CXCR3 receptor. This compound, structurally derived from 8-azaquinazolinone-type modulators like NBI-74330, binds to CXCR3 with high affinity. It has been instrumental in studying allosteric modulation of CXCR3 and identifying potential allosteric modulators through radioligand displacement assays. []
Relevance: RAMX3, similar to NBI-74330, shares the [3-(trifluoromethyl)phenyl]acetamide moiety with N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. This structural feature appears to be a recurring motif in compounds targeting CXCR3, suggesting its potential significance in mediating interactions with the receptor. The use of RAMX3 as a tool for studying CXCR3 could provide insights into the binding mode and potential mechanism of action of N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide if it also targets this receptor. [, ]
Compound Description: VUF10472 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the human CXCR3 receptor. It demonstrates potent inhibition of CXCR3-mediated signaling and functional responses, including ligand binding, GTPγS binding, calcium mobilization, and cellular chemotaxis. []
Relevance: VUF10472 exhibits a very similar structure to NBI-74330 and also shares the [3-(trifluoromethyl)phenyl]acetamide moiety with N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. The presence of this common fragment in these CXCR3 antagonists further highlights its potential importance in interacting with the receptor. []
Compound Description: VUF10085, also known as AMG-487, is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative identified as a CXCR3 antagonist. It shares a similar structure with VUF10472 but differs in the substitution on the phenyl ring of the acetamide moiety (trifluoromethoxy instead of fluoro and trifluoromethyl). []
Relevance: VUF10085, while structurally similar to NBI-74330 and VUF10472, exhibits a key difference in its structure compared to N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. It has a trifluoromethoxy group at the para position of the phenyl ring in the acetamide moiety, whereas the target compound possesses a trifluoromethyl group at the meta position. This difference, although subtle, highlights the potential impact of even minor structural variations on the activity and selectivity profiles of these compounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.